N-(1-cyclopropylpiperidin-4-yl)benzamide
Description
N-(1-cyclopropylpiperidin-4-yl)benzamide is a benzamide derivative featuring a piperidine ring substituted with a cyclopropyl group at the nitrogen atom and a benzamide moiety at the 4-position.
Properties
IUPAC Name |
N-(1-cyclopropylpiperidin-4-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O/c18-15(12-4-2-1-3-5-12)16-13-8-10-17(11-9-13)14-6-7-14/h1-5,13-14H,6-11H2,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVUVJUOBWPENHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2CCC(CC2)NC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares N-(1-cyclopropylpiperidin-4-yl)benzamide with structurally related benzamide derivatives, focusing on synthesis, physicochemical properties, and structural features.
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B)
- Structure : Rip-B replaces the piperidine-cyclopropyl group with a 3,4-dimethoxyphenethylamine chain linked to benzamide.
- Synthesis : Synthesized via a 30-minute reaction of benzoyl chloride with 3,4-dimethoxyphenethylamine (80% yield).
- Physicochemical Properties :
- Functional Implications : The 3,4-dimethoxy groups may enhance interactions with aromatic residues in target proteins, whereas the ethylamine linker could reduce steric hindrance compared to the piperidine scaffold.
N-((1-(Propylsulfonyl)-4-(pyridin-2-yl)piperidin-4-yl)methyl)benzamide
- Structure : Features a piperidine ring with a propylsulfonyl group at N1 and a pyridinyl substituent at C4.
- Pharmacokinetic Implications : Sulfonyl groups often improve metabolic stability but may reduce blood-brain barrier permeability compared to cyclopropyl.
N-[(1-Benzoylpiperidin-4-yl)methyl]benzamide
- Structure : Substitutes the cyclopropyl group with a benzoyl moiety at the piperidine nitrogen.
- Crystallographic Data :
Research Implications
- Target Compound Advantages : The cyclopropyl group in This compound likely balances steric effects and metabolic resistance, making it a candidate for central nervous system targets.
- Limitations of Analogs : Rip-B’s methoxy groups may limit membrane permeability, while sulfonyl/pyridinyl derivatives face solubility challenges.
- Future Directions : Comparative studies on binding affinity (e.g., dopamine or serotonin receptors) and ADMET profiles are needed to validate hypotheses derived from structural data.
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